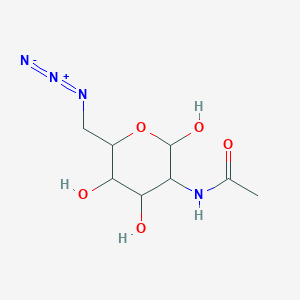
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose is a complex nitrogen-containing carbohydrate It is characterized by the presence of an acetamido group and an azido group attached to a deoxygalactopyranose ring
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose involves multiple steps of organic synthesis. The process typically includes the introduction of protective groups, azidation, and deprotection steps. The synthetic route may involve the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material (e.g., D-galactose) are protected using acetyl or benzyl groups.
Azidation: The protected intermediate is then subjected to azidation using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Deprotection: The final step involves the removal of the protective groups to yield this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis and scale-up techniques would apply, including the use of large-scale reactors, efficient purification methods, and stringent quality control measures.
化学反应分析
Types of Reactions
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium Catalyst (Pd/C): Used for reduction of the azido group.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from click chemistry reactions with alkynes.
科学研究应用
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose has several scientific research applications, including:
Glycoconjugate Synthesis: Used in the synthesis of glycoconjugates, which are important in biological recognition processes.
Drug Development:
Biochemical Studies: Used as a probe in biochemical studies to investigate carbohydrate-protein interactions.
Click Chemistry: Utilized in click chemistry for the synthesis of complex molecules and materials .
作用机制
The mechanism of action of 2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose is primarily related to its functional groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical applications, including the labeling of biomolecules and the synthesis of bioconjugates. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Acetamido-6-azido-2,6-dideoxy-D-glucopyranose: Similar structure but with a different stereochemistry at the C-4 position.
2-Acetamido-6-azido-2,6-dideoxy-D-mannose: Similar structure but with a different stereochemistry at the C-2 position .
Uniqueness
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose is unique due to its specific stereochemistry and the presence of both acetamido and azido groups. This combination of functional groups and stereochemistry makes it particularly useful in click chemistry and glycoconjugate synthesis, offering distinct advantages over similar compounds in terms of reactivity and specificity .
属性
分子式 |
C8H14N4O5 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC 名称 |
N-[6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O5/c1-3(13)11-5-7(15)6(14)4(2-10-12-9)17-8(5)16/h4-8,14-16H,2H2,1H3,(H,11,13) |
InChI 键 |
JBCJECOTKGFRTM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)CN=[N+]=[N-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B15122873.png)
![5-Methoxy-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15122879.png)

![6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline](/img/structure/B15122885.png)
![4-[(E)-2-[(3E)-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]-2-phenylcyclopenten-1-yl]ethenyl]-2,6-diphenylthiopyrylium;perchlorate](/img/structure/B15122890.png)
![(4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester](/img/structure/B15122898.png)
![Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B15122910.png)
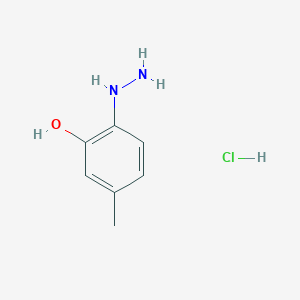

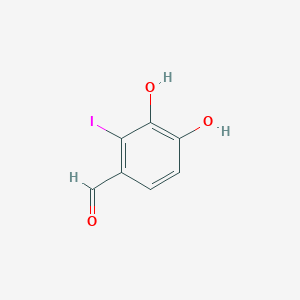
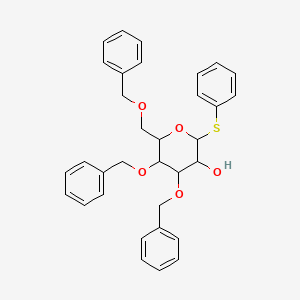
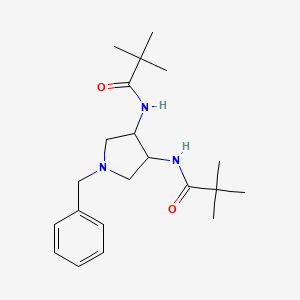
![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15122961.png)
![(1R,9R,17R)-6-chloro-15-methyl-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B15122965.png)
